3-(2-chlorophenyl)-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide
Description
This compound belongs to the pyrazole carboxamide class, characterized by a pyrazole core substituted with a 2-chlorophenyl group at position 3, a methyl group at position 1, and a carboxamide linkage to a [1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl moiety.
Properties
Molecular Formula |
C18H15ClN6O |
|---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-2-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H15ClN6O/c1-24-15(10-14(23-24)12-6-2-3-7-13(12)19)18(26)20-11-17-22-21-16-8-4-5-9-25(16)17/h2-10H,11H2,1H3,(H,20,26) |
InChI Key |
IIHDHOKETBVFMN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)NCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the individual ring systems. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the triazole ring can be synthesized through the reaction of hydrazine derivatives with nitriles, followed by cyclization . The pyrazole ring can be formed through the reaction of hydrazines with 1,3-diketones . The final step involves the coupling of these ring systems with the chlorophenyl and carboxamide groups under specific reaction conditions, such as the use of catalysts and solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-(2-chlorophenyl)-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound may interact with cellular receptors, altering signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related pyrazole carboxamides, focusing on substituent effects, physicochemical properties, and biological activities.
Substituent Variations and Structural Features
Key Observations :
- The target compound’s triazolo-pyridine group distinguishes it from analogs with simpler aryl or pyridyl substituents. This moiety may enhance π-π stacking or hydrogen-bonding interactions in target binding .
- Chlorophenyl substituents (e.g., 2-chloro, 2,4-dichloro) are common in analogs, suggesting their role in modulating lipophilicity and receptor affinity .
Physicochemical Properties
Biological Activity
The compound 3-(2-chlorophenyl)-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide (CAS Number: 1574404-53-7) is a complex organic molecule characterized by its unique structural components, including a pyrazole ring, a triazole moiety fused with a pyridine structure, and a chlorophenyl group. This compound belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, particularly in the fields of antimicrobial, anticancer , and anti-inflammatory research.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅ClN₆O |
| Molecular Weight | 366.8 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites or modulating signal transduction pathways within cells. This positions it as a potential candidate for drug discovery, particularly in cancer therapy and anti-inflammatory treatments .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial sensitivity of various derivatives linked to pyrazole compounds using the agar dilution technique. The synthesized derivatives demonstrated varying degrees of antibacterial activity against different bacterial strains. For example, compounds derived from similar structures showed promising results against Staphylococcus aureus and Escherichia coli, indicating potential applications in treating bacterial infections .
Anticancer Activity
The anticancer properties of 3-(2-chlorophenyl)-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide were assessed through various in vitro studies on cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 3-(2-chlorophenyl)... | A549 (lung cancer) | 26 |
| 4-(((7-amino... | HepG2 (liver cancer) | 0.74 |
| 5-(2-chlorophenyl)... | MCF-7 (breast cancer) | 0.39 |
These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an effective anticancer agent .
Case Studies
Case Study 1: Antitumor Activity
In a study conducted by Wei et al., several pyrazole derivatives were synthesized and screened for their antitumor activity. The compound exhibited significant inhibition of cell growth in A549 cell lines with an IC₅₀ value of 26 µM , highlighting its potential as an anticancer agent .
Case Study 2: Mechanistic Insights
Xia et al. explored the mechanism of action for related pyrazole compounds and found that certain derivatives induced apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This suggests that similar mechanisms may be at play for our compound under investigation .
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